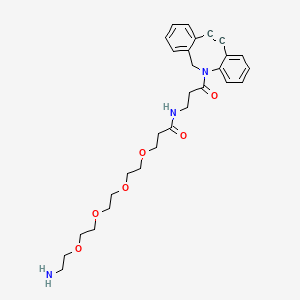
DBCO-NHCO-PEG4-胺
描述
DBCO-NHCO-PEG4-amine, also known as dibenzocyclooctyne-N-hydroxy succinimide ester-polyethylene glycol-4-amine, is a versatile compound widely used in bioconjugation and click chemistry. It is a cleavable linker that facilitates the conjugation of various molecules, such as antibodies and drugs, through copper-free click chemistry reactions. This compound is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its stability and efficiency .
科学研究应用
DBCO-NHCO-PEG4-amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry and amide bond formation
Biology: Facilitates the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems
Medicine: Integral in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) for targeted cancer therapy
Industry: Employed in the production of functionalized materials and surfaces for various industrial applications
作用机制
Target of Action
DBCO-NHCO-PEG4-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The compound’s primary targets are therefore the proteins or antibodies to which it is conjugated.
Mode of Action
DBCO-NHCO-PEG4-amine acts as a bridge, connecting a target protein or antibody to a cytotoxic agent or ubiquitin ligase . The compound contains a DBCO (dibenzylcyclooctyne) group , which can react with azide groups in a copper-free click chemistry reaction . This allows for the selective attachment of the compound to its targets .
Biochemical Pathways
The biochemical pathways affected by DBCO-NHCO-PEG4-amine depend on the specific proteins or antibodies to which it is attached. In the case of PROTACs, the compound enables the degradation of target proteins via the ubiquitin-proteasome system . For ADCs, the compound allows the delivery of cytotoxic agents to specific cells, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DBCO-NHCO-PEG4-amine are largely dependent on the specific proteins or antibodies to which it is attached. The compound’sPEG (polyethylene glycol) spacer arm is known to improve water solubility , which can enhance bioavailability.
Result of Action
The molecular and cellular effects of DBCO-NHCO-PEG4-amine are determined by the specific proteins or antibodies to which it is attached and the cells in which these targets are expressed. For instance, when used to conjugate MMAE and an antibody, DBCO-NHCO-PEG4-amine has been shown to have EC50s of 280 nM and 22 nM in SKBR3 cells, respectively .
Action Environment
The action, efficacy, and stability of DBCO-NHCO-PEG4-amine can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU can enable the compound to derivatize carboxyl groups or activated esters . Additionally, the compound’s reactivity may be affected by the pH and temperature of its environment .
生化分析
Biochemical Properties
DBCO-NHCO-PEG4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
DBCO-NHCO-PEG4-amine has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to conjugate MMAE and antibody, showing effects on SKBR3 cells .
Molecular Mechanism
The mechanism of action of DBCO-NHCO-PEG4-amine involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . PROTACs, which DBCO-NHCO-PEG4-amine helps synthesize, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG4-amine involves several steps:
Formation of DBCO-NHS Ester: The initial step involves the reaction of dibenzocyclooctyne (DBCO) with N-hydroxy succinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms the DBCO-NHS ester.
PEGylation: The DBCO-NHS ester is then reacted with polyethylene glycol (PEG) to form DBCO-PEG4-NHS.
Amine Functionalization: Finally, the DBCO-PEG4-NHS is reacted with an amine-containing compound to yield DBCO-NHCO-PEG4-amine
Industrial Production Methods
Industrial production of DBCO-NHCO-PEG4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
DBCO-NHCO-PEG4-amine primarily undergoes the following types of reactions:
Click Chemistry Reactions: The compound reacts with azide-functionalized molecules through strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages.
Amide Bond Formation: The amine group in DBCO-NHCO-PEG4-amine can react with carboxyl groups or activated esters to form stable amide bonds.
Common Reagents and Conditions
Reagents: Azide-functionalized molecules, carboxyl-containing compounds, NHS esters, DCC, EDC.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures. .
Major Products
Triazole Linkages: Formed through SPAAC reactions with azide-functionalized molecules.
Amide Bonds: Formed through reactions with carboxyl groups or activated esters
相似化合物的比较
Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-NHCO-PEG4-amine but lacks the amide functionality, making it less versatile for certain applications.
DBCO-PEG4-maleimide: Contains a maleimide group instead of an amine, which is useful for thiol-reactive conjugation.
DBCO-PEG4-acid: Contains a carboxyl group instead of an amine, suitable for reactions with amine-containing molecules.
Uniqueness
DBCO-NHCO-PEG4-amine stands out due to its dual functionality, allowing it to participate in both click chemistry and amide bond formation. This versatility makes it highly valuable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O6/c30-13-16-36-18-20-38-22-21-37-19-17-35-15-12-28(33)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOBJVNCOFWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


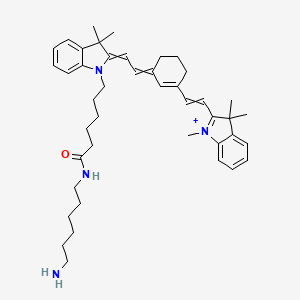
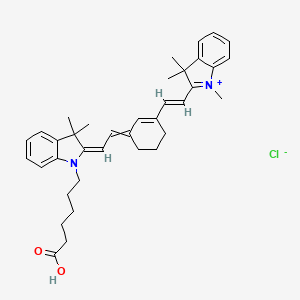

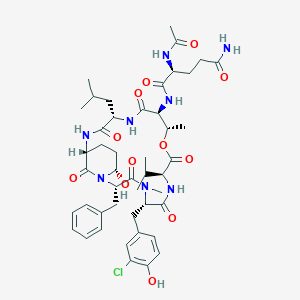
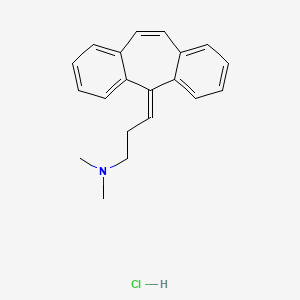
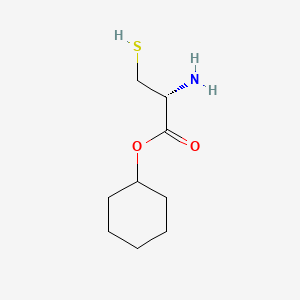
![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)

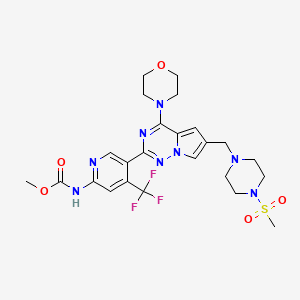
![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)
